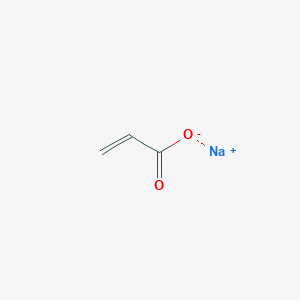

Sodium acrylate

Description

Significance of Poly(Sodium Acrylate) in Polymer Science and Engineering

The significance of poly(this compound) in polymer science and engineering is multifaceted, stemming primarily from its superabsorbent nature and its versatility in forming composites and hydrogels. As a superabsorbent polymer, it has set a benchmark for water-absorbing materials, capable of retaining hundreds of times its weight in water, a significant improvement over traditional materials like cellulose (B213188) or cotton which hold only about 20 times their weight. rsc.orgwikipedia.org This property is crucial in numerous industrial and consumer products. vinatiorganics.com

In the realm of materials engineering, poly(this compound) is a key component in the development of hydrogels—three-dimensional networks of crosslinked polymers that can hold vast amounts of water. niscpr.res.in The properties of these hydrogels, such as their swelling capacity and mechanical strength, can be precisely controlled by manipulating the polymer's network architecture, including the degree of crosslinking. rsc.orgnih.gov Researchers have synthesized various architectures like single networks, interpenetrating double networks, and surface-crosslinked hydrogels to tailor their properties for specific applications. rsc.orgnih.gov

Furthermore, poly(this compound) is used to create advanced composite materials. When combined with substances like collagen, sodium silicate (B1173343), or clay, the resulting composites exhibit enhanced properties. wikipedia.orgmdpi.com For instance, incorporating a small amount of poly(this compound) into collagen films can improve their mechanical properties and thermal stability. wikipedia.org Similarly, combining it with sodium silicate in hydrogels allows for the control of mechanical, optical, and thermal properties. mdpi.com Its polyanionic nature also enables it to bind with metal ions, making it useful for applications such as water purification and the recovery of heavy metals from the environment. wikipedia.orgnih.gov

Evolution of Research Paradigms for Acrylate-Based Polymers

The journey of acrylate-based polymers began with the first synthesis of an acrylic polymer reported in 1880. wikipedia.org However, the paradigm shift that led to the prominence of poly(this compound) occurred in the early 1960s with the work of the U.S. Department of Agriculture (USDA). wikipedia.org Initially, the USDA's research was aimed at finding materials that could improve water conservation in soil. rsc.orgwikipedia.org Early investigations focused on modifying starch, a natural polymer, by grafting it with other chemicals like acrylonitrile (B1666552) and acrylic acid. rsc.org

This research eventually led to the development of fully synthetic superabsorbent polymers that could absorb hundreds of times their own weight in water and, crucially, retain it. rsc.org This marked a significant advancement over existing absorbent materials. rsc.org The focus of research then evolved from simply creating absorbent materials to precisely engineering their structure for enhanced performance and new functionalities.

Contemporary research has moved towards sophisticated structural modifications. Techniques such as surface cross-linking and foaming are employed to improve properties like the water absorption rate, which is critical for applications such as diapers. mdpi.com Scientists are also exploring the creation of dually cross-linked hydrogels, for example by copolymerizing magnesium acrylate (B77674) and this compound, to significantly improve water absorption, retention, and reusability. xdhg.com.cn The development of copolymers, such as poly(this compound-co-acrylamide), has also been a key area of investigation, with synthesis methods like microwave irradiation being used to create materials with superior water absorbency. arxiv.org This evolution reflects a deeper understanding of the relationship between the polymer's molecular structure and its macroscopic properties.

Scope and Objectives of Contemporary Poly(this compound) Investigations

Current research on poly(this compound) is characterized by its focus on creating "smart" or functional materials with tailored properties for specific, advanced applications. A significant area of investigation is the synthesis of hydrogels with diverse network architectures to control their performance in various environments. rsc.orgnih.gov For example, studies are exploring single networks, interpenetrating double networks, and surface-crosslinked hydrogels to understand how these structures influence absorbency in saline solutions. rsc.orgnih.gov This has direct implications for applications like desalination, where the unequal distribution of salt between the hydrogel and the surrounding water can be exploited. nih.gov

Another major objective is the development of composite materials that leverage the properties of poly(this compound). Research into composites with materials like lignosulfonate, a byproduct of the paper industry, aims to create biodegradable and environmentally friendly hydrogels for use in sustainable agriculture, such as for controlled urea (B33335) release. niscpr.res.in Similarly, modifying magnetite nanoparticles with poly(this compound) has been shown to enhance the removal of heavy metal ions from aqueous solutions, demonstrating its potential in environmental remediation. nih.gov

The enhancement of the material's intrinsic properties remains a key goal. Studies focus on improving not just the total absorption capacity but also the rate of absorption. mdpi.commst.edu This involves investigating the effects of different crosslinkers, monomer ratios, and synthesis techniques. mst.eduscielo.br For instance, research has shown that the water absorption swelling ratio of a dually cross-linked hydrogel of magnesium acrylate and this compound can be four times that of a single crosslinked version. xdhg.com.cn Furthermore, theoretical and simulation studies, such as those using density functional theory (DFT), are being employed to understand the interaction of poly(this compound) with other substances at a molecular level, for example, in its role as a corrosion inhibitor. researchgate.net

Research Findings on Poly(this compound) Properties

| Hydrogel Composition | Key Findings | Water Absorbency (g/g) | Reference |

|---|---|---|---|

| Lignosulfonate-g-poly(this compound) | Optimized composition showed the highest water absorbency in distilled water. | 560 | niscpr.res.in |

| Poly(magnesium acrylate-co-sodium acrylate) | Dually cross-linked structure with 20% this compound significantly improved swelling ratio. | 550 | xdhg.com.cn |

| Poly(this compound-co-acrylamide) via Hydrolysis | Prepared from partially hydrolyzed acrylamide (B121943) using microwave irradiation. | 1031 | arxiv.org |

| Poly(this compound-co-acrylamide) via Monomers | Prepared from this compound and acrylamide monomers using microwave irradiation under the same conditions. | 658 | arxiv.org |

| System | Component Varied | Observed Effect | Reference |

|---|---|---|---|

| Cross-linked poly(this compound)/sodium silicate hydrogels | Increasing polyacrylate share | Improved mechanical properties and homogeneity. | mdpi.com |

| Cross-linked poly(this compound)/sodium silicate hydrogels | Increasing sodium silicate share | Extended fire insulation time and faster gelation. | mdpi.com |

| Collagen-g-poly(acrylic acid-co-2-hydroxyethyl acrylate) | Increasing crosslinker (MBA) concentration | Decreased swelling capacity. | scielo.br |

| Collagen-g-poly(acrylic acid-co-2-hydroxyethyl acrylate) | Increasing Acrylic Acid/Hydroxyethyl (B10761427) Acrylate ratio | Increased swelling capacity. | scielo.br |

Structure

3D Structure of Parent

Properties

CAS No. |

7446-81-3 |

|---|---|

Molecular Formula |

C3H4NaO2 |

Molecular Weight |

95.05 g/mol |

IUPAC Name |

sodium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI Key |

USNWAMPROKAEIT-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].[Na+] |

Isomeric SMILES |

C=CC(=O)[O-].[Na+] |

Canonical SMILES |

C=CC(=O)O.[Na] |

density |

1.1 - 1.4 g/cm³ |

melting_point |

>300 °C |

Other CAS No. |

28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |

physical_description |

Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Pictograms |

Environmental Hazard |

Related CAS |

25549-84-2 |

solubility |

Solubility in water: good |

Synonyms |

acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms of Poly Sodium Acrylate

Fundamental Polymerization Techniques for Sodium Acrylate (B77674)

Several fundamental polymerization techniques are utilized for the synthesis of poly(sodium acrylate), including free radical polymerization, solution polymerization, gel polymerization, and emulsion polymerization. wikipedia.orgatamanchemicals.comijarsct.co.in The choice of technique influences the resulting polymer's molecular weight, morphology, and properties.

Free Radical Polymerization Pathways

Free radical polymerization is a common method for synthesizing poly(this compound). tandfonline.comrsc.orgtandfonline.com This process involves the initiation, propagation, and termination of polymer chains by free radicals. Redox initiator systems are frequently used to generate free radicals, enabling polymerization at or below room temperature with short induction periods and high polymer yields. tandfonline.com Examples of redox pairs used include NaHSO₃/K₂S₂O₈, Na₂S₂O₅/(NH₄)₂S₂O₈, Na₂S₂O₅/Na₂S₂O₈, NaH₂PO₂/K₂S₂O₈, and triethylamine/(NH₄)₂S₂O₈. tandfonline.com Thermally initiated this compound polymerizations using persulfate-based initiators have also been reported. tandfonline.com

Parameters such as initiator and monomer concentration, reaction temperature, pH, and the presence of chain transfer agents can affect the free-radical polymerization of this compound. tandfonline.com Studies have investigated the kinetics of this compound polymerization in aqueous solutions using techniques like pulsed laser polymerization in conjunction with electron paramagnetic resonance spectroscopy. acs.orgresearchgate.netacs.org These studies have provided insights into the termination and transfer kinetics, indicating that the termination rate coefficient of secondary chain-end radicals in dilute this compound solution is significantly lower compared to nonionized acrylic acid. acs.orgresearchgate.netacs.org

Solution and Gel Polymerization Approaches

Solution polymerization of this compound is typically carried out in water, where the monomer is dissolved in a solvent containing a catalyst or initiator. wikipedia.org This method often results in a water-soluble polymer. wikipedia.org In some cases, the polymerization in aqueous solution leads to the formation of a gel product. google.comgoogle.com

A common approach involves the polymerization of NaOH-neutralized acrylic acid in aqueous solution. tandfonline.comtandfonline.com For instance, partially neutralized acrylic acid can be polymerized as a 25 wt% aqueous solution at room temperature under a nitrogen atmosphere using a radical redox-initiating system like sodium persulfate (SPS) and N,N,N′,N′-tetramethylethylenediamine (TEMED). rsc.org The gelation typically occurs within an hour, and the polymerization is allowed to complete over a longer period. rsc.org

Gel polymerization is a specific type of solution polymerization where the reaction mixture forms a gel during the process. ijarsct.co.in This method is used to produce poly(this compound) hydrogels. ijarsct.co.inrsc.org The resulting gel can then be processed further, for example, by chopping, drying, and grinding, to obtain the final granular product. ijarsct.co.in

Emulsion Polymerization Strategies

Emulsion polymerization is another method for synthesizing poly(this compound), particularly inverse emulsion polymerization, which is used for polymerizing hydrophilic monomers like this compound in a water-in-oil system. wikipedia.orgworldscientific.comworldscientific.comresearchgate.netacs.org This technique involves emulsifying an aqueous solution of the monomer in an organic phase using a surfactant. wikipedia.orgresearchgate.net Free radicals, generated by either water-soluble or oil-soluble initiators, initiate the polymerization within the monomer droplets, which act as microreactors. wikipedia.orgworldscientific.com

Photoinitiated inverse emulsion polymerization using initiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) has been studied for this compound, allowing polymerization at room or lower temperatures. worldscientific.comworldscientific.com Kinetic investigations of this method have shown that polymerization can be completed relatively quickly, yielding polymers with high molecular weights (10⁶ to 10⁷). worldscientific.comworldscientific.com Monomer droplets are considered the primary sites for nucleation and polymerization in inverse emulsion systems. worldscientific.comworldscientific.comresearchgate.net Factors such as photoinitiator concentration, light intensity, monomer concentration, emulsifier content, and reaction temperature influence the polymerization rate and the molecular weight of the resulting polymer. worldscientific.comworldscientific.com The pH of the aqueous phase also plays a role, with the polymerization rate showing a strong dependence on pH at lower values due to electrostatic interactions. worldscientific.comworldscientific.com

Inverse suspension polymerization is related to emulsion polymerization and involves dispersing an aqueous solution of monomer, cross-linking agent, and initiator in an organic phase stabilized by a surfactant. wikipedia.orgresearchgate.net This method can be used to synthesize crosslinked poly(acrylic acid), which can then be neutralized to form sodium polyacrylate. wikipedia.orgresearchgate.net Parameters like temperature, stirring speed, solution pH, and crosslinker concentration affect the conversion and polymerization rates in inverse suspension polymerization. researchgate.net

Cross-linking Chemistry in Poly(this compound) Systems

Cross-linking is a crucial aspect of poly(this compound) synthesis, particularly for producing superabsorbent polymers (SAPs) with enhanced water absorption capacity and gel strength. ijarsct.co.inresearchgate.net Cross-linking creates a three-dimensional network structure that prevents the polymer from dissolving in water and allows it to retain large amounts of liquid. ijarsct.co.inresearchgate.net Both chemical and ionic cross-linking methods are employed.

Chemical Cross-linking Agents and Reaction Mechanisms

Chemical cross-linking involves the use of multifunctional monomers or agents that react with the polymer chains during or after polymerization, forming covalent bonds between them. researchgate.netgoogle.com These cross-linking agents must contain at least two functional groups capable of reacting with the monomer or polymer. google.com

Common chemical cross-linking agents for poly(this compound) and partially neutralized poly(acrylic acid) include difunctional crosslinkers like N,N′-methylenebis(acrylamide) (MBA) and tetraethylene glycol diacrylate (TEGDA). rsc.orgresearchgate.netgoogle.com Other multifunctional cross-linkers such as polyethylene (B3416737) glycol diglycidyl ether (PEGDGE), ethylene (B1197577) glycol diglycidyl ether (EGDGE), 1,4-butane diol (BDO), and [3-(2,3-epoxypropoxy)-propyl]-trimethoxysilane (GPS) have also been used. researchgate.net These agents react with the carboxylate groups along the polymer chains to form a cross-linked network. researchgate.net

The type and concentration of the cross-linker significantly influence the properties of the resulting hydrogel, such as swelling capacity and absorbency under load. researchgate.netresearchgate.net For instance, studies have shown that the free swelling capacity of hydrogels synthesized with different cross-linkers follows a specific order (e.g., GPS > PEGDGE > EGDGE > BDO). researchgate.net

Surface cross-linking is a post-polymerization treatment where a cross-linking agent is applied to the surface of the polymer particles to create a more highly cross-linked shell. rsc.orgresearchgate.net This enhances the gel strength and improves the absorbency under load characteristics. researchgate.net Non-vinyl cross-linkers are often used for surface cross-linking, reacting with the pendant groups of the hydrogel. researchgate.net

Ionic Cross-linking Phenomena

Ionic cross-linking in poly(this compound) systems involves the interaction of the negatively charged carboxylate groups on the polymer chains with multivalent cations. wikipedia.orgimim.plresearchgate.net This forms ionic associations or bridges between the polymer chains, creating a physical cross-linking effect. imim.pl

Graft Copolymerization onto Natural Polymeric Backbones

Graft copolymerization is an effective strategy to modify natural polymers by attaching synthetic polymer chains, such as poly(this compound), onto their backbones. This method is widely used to synthesize natural-based superabsorbent hydrogels, combining the properties of both the natural polymer and the synthetic graft academicjournals.orgresearchgate.net.

Grafting onto Polysaccharides (e.g., Starch, Cellulose (B213188), Chitosan)

Graft copolymerization of vinyl monomers, including acrylic acid (which can then be neutralized to form this compound units), onto polysaccharides like starch, cellulose, and chitosan (B1678972) is a well-documented method for preparing superabsorbent hydrogels academicjournals.orgresearchgate.netmdpi.com. This process often utilizes free radical polymerization initiated by systems like ammonium (B1175870) persulfate (APS) academicjournals.orgresearchgate.net.

For starch, graft copolymerization with acrylic acid or acrylamide (B121943) is a typical method for preparing SAPs mdpi.com. The process is often carried out in aqueous solution with an initiator and a cross-linking agent mdpi.com. The mechanism for starch graft copolymerization with vinyl monomers involves the creation of free radicals on the starch chains, which then initiate the polymerization of the vinyl monomer, forming grafted chains ajrconline.org.

Chitosan, a non-toxic and biocompatible polysaccharide, is another common backbone for graft copolymerization with this compound academicjournals.orgresearchgate.netresearchgate.net. Radical copolymerization in solution using initiators like ammonium persulfate can yield amphoteric polymers with pH sensitivity researchgate.netresearchgate.net. The grafting of acrylate monomers onto the chitosan backbone can lead to biocompatible copolymers with improved properties researchgate.net.

Cellulose and its derivatives, such as carboxymethyl cellulose (CMC), are also used as backbones for graft copolymerization with acrylic acid or this compound to create superabsorbent materials nih.govmdpi.com. Grafting acrylic acid onto carboxymethyl cellulose has been explored for SAP preparation mdpi.com.

Table 1. Examples of Graft Copolymerization onto Polysaccharides

| Polysaccharide Backbone | Grafted Monomer(s) | Initiator | Cross-linker | Resulting Material Property Highlighted | Source |

| Starch | Acrylamide | NO₂ | N,N'-bisacrylamide | Lower water absorbency compared to PAAM | ajrconline.org |

| Chitosan | Acrylamide, this compound | Ammonium Persulfate | N/A | pH sensitivity, Flocculation, Sorption | researchgate.netresearchgate.net |

| Starch, CMC | Acrylic Acid | N/A | N/A | SAPs | mdpi.com |

Grafting onto Proteinaceous Materials (e.g., Collagen)

Proteinaceous materials like collagen can also serve as backbones for graft copolymerization with this compound to synthesize superabsorbent hydrogels scielo.bracs.orgscielo.brresearchgate.net. Free radical polymerization is a common method for grafting acrylic acid (or this compound) and other monomers onto collagen backbones scielo.bracs.orgscielo.brresearchgate.net.

A proposed mechanism for graft copolymerization onto collagen involves the decomposition of a thermal initiator, such as ammonium persulfate (APS), to produce radicals scielo.brscielo.br. These radicals can abstract hydrogen from the collagen backbone, forming macroinitiators that initiate the grafting of monomers like this compound and 2-hydroxyethyl acrylate scielo.brscielo.br. Cross-linking agents, such as N,N'-methylene bisacrylamide (MBA), are often used simultaneously to form a cross-linked network scielo.brscielo.br.

Studies on collagen-g-poly(this compound-co-2-hydroxyethyl acrylate) hydrogels have investigated the effect of cross-linker concentration and monomer ratio on swelling capacity scielo.brscielo.brresearchgate.net. Increasing MBA concentration generally decreases swelling capacity, while increasing the ratio of acrylic acid (this compound) to 2-hydroxyethyl acrylate can increase swelling scielo.brscielo.brresearchgate.net. Graft copolymerization can also enhance the thermal stability of collagen scielo.br.

Sustainable and Novel Synthesis Routes for this compound Monomer

The increasing demand for acrylic acid and its derivatives, including this compound, has driven the exploration of more sustainable synthesis routes beyond traditional petroleum-based processes mdpi.comcmu.edu.

Catalytic Carboxylation of Ethylene with Carbon Dioxide

The catalytic carboxylation of ethylene with carbon dioxide (CO₂) presents a promising alternative route for synthesizing acrylic acid or its salts, such as this compound researchgate.netrsc.orgresearchgate.netsemanticscholar.orgcolab.ws. This approach utilizes CO₂, a readily available and abundant C1 synthon, as a raw material researchgate.netrsc.orgresearchgate.netsemanticscholar.orgcolab.ws.

Research in this area has focused on developing efficient catalytic systems, often involving transition metals like palladium (Pd) and nickel (Ni) researchgate.netrsc.orgresearchgate.netsemanticscholar.orgcolab.ws. The reaction typically involves the oxidative coupling of ethylene with CO₂ catalyzed by low-valent metal complexes rsc.org. A key challenge in this process is the efficient and selective formation of the acrylate product researchgate.net.

The synthesis of this compound through the catalytic carboxylation of ethylene with CO₂ in the presence of a base is of high interest researchgate.netresearchgate.netsemanticscholar.org. Studies have explored different catalytic systems and reaction conditions to optimize this transformation researchgate.netresearchgate.netsemanticscholar.org. For instance, using tert-butoxide as a suitable base and exploring zinc-free procedures have been investigated to develop more efficient and sustainable methods researchgate.net. While significant progress has been made, developing truly effective and industrially viable catalytic systems for the direct carboxylation of ethylene with CO₂ to acrylic acid or acrylates remains a challenge rsc.orgresearchgate.net.

Table 2. Catalytic Systems for Carboxylation of Ethylene with CO₂

| Catalyst Type | Metal | Ligands/Conditions | Notes | Source |

| Homogeneous Catalysis | Ni, Pd | Various phosphine (B1218219) complexes, presence of a base | Focus on oxidative coupling, challenges in selectivity and efficiency | researchgate.netrsc.orgresearchgate.netsemanticscholar.orgcolab.ws |

| Homogeneous Catalysis | Rh, Ru | Complexes like (bpy)Rh(I)Cl(C₂H₄) | Activity observed, formation of metallacycles | colab.ws |

| Homogeneous Catalysis | Ni, Pd | Optimized systems with tert-butoxide base | Exploration of zinc-free procedures | researchgate.net |

Bio-based Production Pathways from Lignocellulosic Biomass

Lignocellulosic biomass, an abundant and renewable resource, is gaining attention as a sustainable feedstock for producing various chemicals, including acrylic acid and its derivatives mdpi.comcmu.edursc.orgbbnet-nibb.co.ukresearchgate.net. Utilizing lignocellulosic biomass offers a promising route to reduce reliance on petroleum-based resources and lower carbon emissions rsc.orgresearchgate.net.

Bio-based production pathways for acrylic acid often involve the conversion of sugars derived from lignocellulosic biomass mdpi.comcmu.edubbnet-nibb.co.uk. One prominent route involves the intermediate production of 3-hydroxypropionic acid (3-HP), which can then be converted to acrylic acid mdpi.com. Various microorganisms and enzymatic processes are being explored for the biosynthesis of 3-HP from renewable feedstocks like glucose or glycerol, which can be obtained from lignocellulosic biomass mdpi.com.

Companies and research institutions are actively developing technologies for producing acrylic acid from biomass sources such as sugars and glycerin bbnet-nibb.co.uk. While some bio-based routes for chemicals are still in early stages of development, the potential for producing bulk chemicals like acrylic acid from lignocellulosic biomass is significant in the mid-term cmu.edu. The conversion of lignocellulosic biomass into value-added chemicals at high selectivities and yields at an economical cost remains a key challenge rsc.org.

Table 3. Bio-based Feedstocks and Intermediates for Acrylic Acid Production

| Feedstock | Intermediate (Optional) | Production Pathway | Notes | Source |

| Lignocellulosic Biomass | Sugars, Glycerin | Microbial fermentation, enzymatic conversion | Focus on 3-HP intermediate, direct conversion also explored | mdpi.comcmu.edubbnet-nibb.co.uk |

| Glucose, Glycerol | 3-Hydroxypropionic Acid | Engineered microorganisms (e.g., E. coli) | 3-HP as a key building block | mdpi.com |

Optimization of Reaction Parameters and Their Influence on Polymer Architecture

The control over polymerization conditions is crucial for tailoring the molecular weight, crosslinking density, and ultimately, the performance characteristics of poly(this compound), particularly its swelling capacity and mechanical strength.

Advanced Characterization Techniques and Structural Elucidation of Poly Sodium Acrylate

Spectroscopic Analysis for Polymeric Structure Confirmation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in poly(sodium acrylate) and confirming successful polymerization and modifications. Analysis of FT-IR spectra allows for the identification of key vibrational bands associated with the polymer's structure.

Typical FT-IR spectra of sodium polyacrylate exhibit characteristic absorption peaks. A broad peak in the range of 3000-3700 cm⁻¹ is often observed, attributed to the stretching vibrations of -OH groups, which can arise from absorbed water and hydrogen bonding within the polymer matrix researchgate.netresearchgate.net. The presence of carboxylate groups (COO⁻) is confirmed by a characteristic strong asymmetric stretching vibration band typically appearing around 1550-1650 cm⁻¹ and a symmetric stretching vibration band around 1400-1450 cm⁻¹ scielo.brscielo.br. The C=O stretching vibration of the carbonyl group in carboxylic acids can be observed around 1700-1730 cm⁻¹ in related acrylic acid or partially neutralized polymers researchgate.netresearchgate.net. Additionally, peaks around 2900-3000 cm⁻¹ correspond to C-H stretching vibrations researchgate.netscielo.br. Bands in the lower wavenumber region (400-700 cm⁻¹) can indicate the presence of metal-oxygen vibrations, particularly in composites containing metal oxides like magnetite nanoparticles mdpi.com.

FT-IR is also utilized to monitor polymerization reactions and confirm the successful incorporation of other components in copolymers and nanocomposites. For instance, in poly(this compound-co-acrylamide) hydrogels, FT-IR can be used to determine the acrylate (B77674)/acrylamide (B121943) ratio based on the absorbance ratios of characteristic peaks, such as the COO⁻ band at 1410 cm⁻¹ and the C-H/CH₂ bands at 2940 cm⁻¹ scielo.brscienceopen.com. Shifts in peak positions or the appearance of new bands can indicate interactions or bond formation between poly(this compound) and other materials, such as the formation of ester linkages or coordination complexes researchgate.netmdpi.com.

Here is a simplified representation of characteristic FT-IR absorption bands for poly(this compound):

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretching | 3000-3700 |

| C-H stretching | 2900-3000 |

| C=O stretching (carboxylic acid) | 1700-1730 |

| COO⁻ asymmetric stretching | 1550-1650 |

| COO⁻ symmetric stretching | 1400-1450 |

| C-O stretching | ~1020, ~1129 |

| -CH₂, -CH bending | 750-770 |

| Fe-O vibrations (in composites) | 400-700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of atoms within the poly(this compound) structure, aiding in the confirmation of polymer architecture and the study of molecular dynamics. Both ¹H NMR and ¹³C NMR are valuable techniques.

¹³C NMR spectroscopy can confirm the polyacrylate structure by revealing signals corresponding to the carbon atoms in the polymer backbone and the carboxylate groups. For poly(this compound), signals around 183-185 ppm are characteristic of the carbon atom in the carboxylate (C=O) group imim.pl. Signals in the range of 40-65 ppm can be assigned to the Cα and Cβ carbon atoms of the polymer backbone (–CH₂–CH(COO⁻)–) imim.pl. Changes in chemical shifts can indicate the influence of counterions or modifications to the polymer structure imim.pl.

¹H NMR spectroscopy is useful for studying the mobility of polymer chains and associated solvent molecules, particularly in hydrogels and solutions rsc.orgnih.govnih.gov. Time-domain ¹H NMR, specifically transverse relaxation (T₂) measurements, can probe polymer mobility within the network and provide insights into the hydrogel's topology rsc.org. Studies have used NMR to measure water self-diffusion coefficients and longitudinal relaxation rates in sodium polyacrylate solutions and gels, revealing information about the interaction between the polymer network and the solvent nih.govnih.gov. These studies have shown that the dynamics of water can be influenced by polymer concentration and the presence of ions nih.gov.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements FT-IR by providing information about molecular vibrations, offering a unique fingerprint of the poly(this compound) structure and its interactions. Raman spectroscopy has been used to investigate the structure of polyacrylate gels and the distribution of substances within them nih.govacs.org.

Characteristic Raman bands for poly(acrylic acid) and its salts can be observed. For instance, a strong band around 1711 cm⁻¹ in poly(acrylic acid) is assigned to the C=O vibration of the carboxyl group researchgate.net. Changes in Raman spectra can indicate structural modifications or interactions. Studies using Raman spectroscopy on cross-linked sodium poly(acrylate) gels immersed in surfactant solutions have shown that the surfactant can be found in a surface layer, indicating differences in binding compared to other polyelectrolyte gels nih.govacs.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

XPS is a surface-sensitive technique that provides elemental composition and chemical state information from the top few nanometers of a material. It is particularly useful for analyzing the surface of poly(this compound) films, modified surfaces, and nanocomposites.

XPS analysis of poly(this compound) typically reveals peaks corresponding to carbon (C 1s), oxygen (O 1s), and sodium (Na 1s) mdpi.com. The C 1s spectrum can be curve-fitted to identify carbon atoms in different chemical environments, such as C-C/C-H, C-O, and O-C=O (carboxylate) groups mdpi.comresearchgate.net. The O 1s spectrum similarly provides information about oxygen in different functional groups, including C=O, C-O, and O-H mdpi.comresearchgate.net. The Na 1s peak confirms the presence of sodium counterions associated with the carboxylate groups.

XPS is valuable for investigating surface modifications and interactions in nanocomposites. For example, in studies of attapulgite–sodium polyacrylate composites, XPS has been used to analyze changes in surface functional groups after the adsorption of metal ions, confirming the involvement of carboxylate and hydroxyl groups in the adsorption process mdpi.com. XPS has also been used to determine that Fe³⁺ on the surface of hematite (B75146) reacts with the carboxylate groups of sodium polyacrylate during selective flocculation journalssystem.com. The technique can also provide insights into the chemical state of elements, such as the binding energy of metal ions adsorbed onto the polymer surface mdpi.com.

Morphological and Microstructural Investigations

Understanding the morphology and microstructure of poly(this compound) is essential, especially when it is used in applications like hydrogels and nanocomposites. Electron microscopy techniques provide visual evidence of the material's structure.

Electron Microscopy (e.g., TEM) for Nanocomposite Characterization

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are widely used to visualize the morphology and microstructure of poly(this compound) and its composites.

TEM is particularly useful for characterizing the dispersion and morphology of nanoparticles within a poly(this compound) matrix in nanocomposites. TEM images can reveal the size, shape, and distribution of nanoparticles, such as magnetite or hydroxyapatite (B223615), within the polymer network mdpi.comscientific.netcapes.gov.brmdpi.comaip.org. For instance, TEM analysis has shown needle-like hydroxyapatite crystals dispersed in a poly(acrylic acid)/hydroxyapatite nanocomposite scientific.net. In poly(this compound)-modified magnetite nanoparticles, TEM confirms the nanometric size of the particles mdpi.com. TEM can also provide evidence of core/shell structures when poly(this compound) is used as a shell around nanoparticles mdpi.com.

SEM provides images of the surface morphology and cross-sectional structure of poly(this compound) materials, including hydrogels and nanocomposites. SEM images can reveal the porous structure of hydrogels, showing interconnected pores that are important for water absorption and diffusion scielo.brresearchgate.netarxiv.org. The pore size and morphology can be influenced by synthesis conditions and the presence of fillers scielo.brarxiv.orgresearchgate.net. SEM has been used to examine the surface morphology of freeze-dried poly(this compound) composites, revealing macro-porous structures researchgate.net. Changes in surface morphology after modifications, such as surface cross-linking, can also be observed using SEM mdpi.com.

Here is a summary of the information obtained from electron microscopy:

| Technique | Information Provided | Application Examples |

| TEM | Nanoparticle size, shape, distribution; Core/shell structures | Characterizing fillers in nanocomposites (magnetite, hydroxyapatite); Confirming nanoparticle modification |

| SEM | Surface morphology; Cross-sectional structure; Pore size and distribution | Visualizing porous structure of hydrogels; Examining surface modifications; Assessing filler dispersion |

These advanced characterization techniques, when used in combination, provide a comprehensive understanding of the structure, composition, and morphology of poly(this compound) and its various composite materials, which is crucial for tailoring their properties for specific applications.

Particle Size Analysis and Hydrodynamic Size Determination

Particle size and its distribution are critical parameters influencing the behavior and performance of Poly(this compound), especially in applications involving dispersions or suspensions. Dynamic Light Scattering (DLS) is a common technique used to determine the hydrodynamic size of Poly(this compound) particles in solution. mdpi.comtechconnect.orgaip.org The hydrodynamic diameter, or z-average diameter, is derived from the diffusion coefficient of the particles based on the Stokes-Einstein equation. aip.org DLS is effective for measuring particles typically ranging from 2 nm to 6 µm. aip.org

Studies on Poly(this compound)-coated magnetic nanoparticles, for instance, have utilized DLS to assess particle size distribution and confirm de-aggregation after purification steps. mdpi.com The polydispersity index (PDI), also obtained from DLS, provides insight into the uniformity of particle sizes within a sample; a lower PDI indicates a narrower size distribution. mdpi.com Factors such as monomer concentration, crosslinker amount, and synthesis conditions can influence the resulting particle size and distribution of Poly(this compound). The molecular weight of the polymer and the reactive/iron mole ratio have been found to significantly affect the hydrodynamic size of poly(acrylic acid) coated iron oxide nanoparticles. techconnect.org

Thermal Analysis Methods (e.g., Thermogravimetry) for Polymer Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to evaluate the thermal stability and degradation behavior of Poly(this compound). TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This provides information about decomposition temperatures, the number of degradation steps, and the amount of volatile components (such as water) present in the polymer. nih.govmdpi.comnih.gov

For Poly(this compound) and its composites, TGA thermograms typically show distinct stages of mass loss. The initial mass loss at lower temperatures (e.g., 70–200 °C) is often attributed to the evaporation of absorbed water. nih.govresearchgate.netbibliotekanauki.pl Subsequent mass loss stages at higher temperatures correspond to the thermal decomposition of the polymer chains. researchgate.netbibliotekanauki.pl For example, the decomposition of polymeric side chains in a poly(acrylamide-co-sodium acrylate) hydrogel was observed around 315 °C. researchgate.net In some Poly(this compound)/silica nanocomposites, the thermal decomposition of the polymer segments occurs in stages in the high-temperature region. bibliotekanauki.pl Embedding polymers like Poly(this compound) in inorganic matrices, such as silica, can enhance their thermal stability, a phenomenon sometimes referred to as the "trapping effect" of the inorganic component. bibliotekanauki.pl

Kinetic parameters of thermal degradation can also be determined from TGA data using various isoconversional methods. mdpi.comnih.govresearchgate.net These methods allow for the estimation of activation energy as a function of the degree of conversion, providing a more detailed understanding of the degradation process. mdpi.comnih.gov

Examination of Network Architectures in Hydrogel Systems

Poly(this compound) is a key component in the formation of hydrogels, which are three-dimensional crosslinked polymer networks capable of absorbing and retaining large amounts of water. niscpr.res.inorientjchem.org The architecture of this polymer network significantly influences the hydrogel's properties, including swelling capacity, mechanical strength, and release characteristics. Different network architectures can be engineered to achieve specific functionalities. rsc.orgrsc.orgnih.govresearchgate.net

Single Network Structures

Single Network (SN) hydrogels of Poly(this compound) consist of a single continuous polymer network formed by the crosslinking of Poly(this compound) chains. These networks are typically synthesized via free radical polymerization of acrylic acid, followed by partial neutralization with a base like NaOH, in the presence of a crosslinking agent such as N,N'-methylenebisacrylamide (MBA) or tetraethylene glycol diacrylate (TEGDA). rsc.orgresearchgate.net The degree of crosslinking is a critical parameter that can be systematically varied during synthesis, influencing the network density and thus the hydrogel's properties. rsc.orgrsc.org While relatively simple to synthesize, single network hydrogels can sometimes suffer from limitations in mechanical strength and efficiency compared to more complex architectures. mdpi.com

Interpenetrating and Double Network Systems

Interpenetrating Polymer Networks (IPNs) and Double Network (DN) systems involve the combination of two or more polymer networks. In IPNs, at least one network is synthesized or crosslinked in the presence of another network, resulting in an intimate interlacing of the polymer chains at a molecular level without covalent bonds between the different networks. orientjchem.orgekb.eg Double networks are a specific type of IPN where two distinct networks are present. techconnect.orgresearchgate.net

For Poly(this compound) hydrogels, interpenetrating double networks can be prepared using sequential polymerization strategies. researchgate.net This involves forming a first Poly(this compound) network, followed by the introduction and polymerization/crosslinking of a second network within the first. researchgate.netmdpi.com Homo-IPNs, where both networks consist of Poly(this compound), can be synthesized to maximize charge density. researchgate.net These multi-network structures often exhibit significantly improved mechanical properties, such as increased strength and toughness, compared to single network hydrogels. rsc.orgmdpi.comekb.egacs.org The specific double network structure can drastically improve the mechanical properties of hydrogels. rsc.org

Surface Crosslinked Hydrogel Architectures

Surface crosslinking is a technique used to enhance the properties of hydrogels, particularly their mechanical strength and stability, by creating a higher density of crosslinks near the surface of the material. For Poly(this compound) hydrogels, this can involve taking pre-formed single network particles and subjecting them to a further crosslinking reaction specifically at the surface. rsc.orgrsc.orgresearchgate.netscientific.net

Surface crosslinked hydrogels (SCH) can be synthesized from single networks with varying degrees of crosslinking in the core. rsc.org This process can involve the use of specific surface crosslinking agents. scientific.net The resulting architecture features a more tightly crosslinked shell surrounding a less dense core. This structure can influence properties such as swelling behavior, water absorbency under load, and salt sensitivity. scientific.net For example, the type of crosslinker used in surface crosslinking can impact water absorbency and compressive strength. scientific.net

Interactions with Diverse Systems and Mechanistic Investigations of Poly Sodium Acrylate

Rheological Behavior and Viscosity Modification Mechanisms

Poly(sodium acrylate) (PSA) is an anionic polyelectrolyte renowned for its ability to significantly alter the rheology of aqueous solutions. wikipedia.org As a polymer with negatively charged carboxylic groups in its main chain, its behavior in solution is governed by complex interactions influenced by its environment. wikipedia.org When dissolved in water, it forms a viscous, transparent solution due to the ionic interactions between molecules. wikipedia.org

The rheological properties of poly(this compound) solutions are highly sensitive to polymer concentration, the pH of the medium, and temperature.

Polymer Concentration: As the concentration of poly(this compound) in a solution increases, there is a corresponding increase in viscosity. nih.gov At low concentrations, polymer chains are relatively isolated. As concentration rises, the chains begin to overlap and entangle, leading to a significant rise in the solution's resistance to flow. Research has shown that increasing the initial monomer concentration during polymerization results in hydrogels with greater mechanical strength and elasticity. researchgate.net For instance, in one study, the zero-shear viscosity (η₀) of PSA solutions in pure water demonstrated a sharp increase as the polymer concentration was raised from the dilute to the semi-dilute entangled regime. nih.gov

pH: The pH of the solution plays a critical role in determining the conformation of the polymer chains and, consequently, the viscosity. capecrystalbrands.com At low pH values, the carboxylic acid groups (-COOH) on the polymer backbone are largely protonated and uncharged. This allows the polymer chains to adopt a compact, coiled conformation due to intramolecular hydrogen bonding, resulting in low solution viscosity. nih.govrsc.org As the pH increases (becoming more alkaline), the carboxylic acid groups deprotonate to form negatively charged carboxylate groups (-COO⁻). nih.govresearchgate.net The resulting electrostatic repulsion between these negative charges along the polymer chain forces the molecule to uncoil and adopt a highly extended conformation. nih.gov This expansion dramatically increases the hydrodynamic volume of the polymer and the viscosity of the solution. nih.govnih.gov Studies have demonstrated this effect, showing that the zero-shear viscosity of poly(acrylic acid) solutions can increase by orders of magnitude as the pH is raised from acidic to neutral or alkaline levels. nih.gov

Temperature: The effect of temperature on the viscosity of poly(this compound) solutions can be complex and is often intertwined with the effects of salts present in the solution. acs.orgmdpi.com Generally, for many polymer solutions, an increase in temperature leads to a decrease in viscosity. However, for PSA, especially in the context of specific applications like de-icing fluids, the viscosity profile across a temperature range can be non-linear. mdpi.com The swelling performance of PSA hydrogels, which is related to their rheological state, has been shown to be optimal within a specific temperature range (e.g., 50-75 °C), after which the polymer network may collapse, releasing absorbed water. d-nb.info

Table 1: Effect of pH on the Swelling Behavior of Sodium Polyacrylate This table illustrates the typical response of sodium polyacrylate's swelling capacity, a property linked to its hydrodynamic volume and rheological influence, to changes in pH.

pH Condition Dominant Group Polymer Conformation Expected Viscosity Reference Low pH (e.g., <4.5) Carboxylic Acid (-COOH) Compact, Coiled Low researchgate.net Neutral to High pH (e.g., >6.5) Carboxylate (-COO⁻) Extended, Uncoiled High [7, 39]

The presence of ions in a poly(this compound) solution has a profound impact on its rheological properties.

Ionic Strength (Monovalent Cations): The addition of monovalent salts, such as sodium chloride (NaCl), significantly reduces the viscosity of PSA solutions. nih.govresearchgate.net The positive cations from the salt effectively shield the negative charges of the carboxylate groups on the polymer backbone. mdpi.com This charge-screening effect diminishes the electrostatic repulsion between the carboxylate groups, allowing the extended polymer chains to relax and adopt a more coiled and compact conformation. nih.gov This reduction in the polymer's hydrodynamic size leads to a sharp decrease in the solution's viscosity. researchgate.net The effectiveness of this charge screening can vary with the type of monovalent cation; cations with smaller ionic radii (e.g., Li⁺) may allow for greater reagent effectiveness compared to larger cations (e.g., Cs⁺). mdpi.com

Divalent Cations: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are much more effective at reducing the viscosity of PSA solutions than monovalent cations. mdpi.comresearchgate.net Due to their double positive charge, they can interact strongly with the negatively charged carboxylate groups. nih.gov This can lead to the formation of ionic "bridges" between different carboxylate groups on the same polymer chain (intra-chain) or between different polymer chains (inter-chain). researchgate.netnih.gov This bridging effect causes a dramatic collapse of the polymer coils and can lead to aggregation and even precipitation of the polymer from the solution at a critical cation concentration. researchgate.net Studies comparing various ions have consistently shown that the viscosity reduction effect follows the order: divalent cations > monovalent cations. mdpi.com For example, research has shown that trace amounts of Ca²⁺ can cause a more significant drop in viscosity than much higher concentrations of Na⁺. mdpi.com

Table 2: Comparative Effect of Cations on Polymer Solution Viscosity This table summarizes findings on how different types of cations affect the viscosity of polymer solutions like poly(this compound).

Cation Type Valency Interaction Mechanism Effect on Viscosity Reference Monovalent (Na⁺, K⁺) +1 Electrostatic charge screening Significant decrease [2, 19] Divalent (Ca²⁺, Mg²⁺) +2 Charge screening and ion bridging Dramatic decrease; potential for polymer collapse/precipitation [8, 9, 19] Trivalent (Fe³⁺) +3 Strong ion bridging and complexation Sharp decrease, flocculation at very low concentrations acs.org

The viscosity of poly(this compound) solutions is primarily determined by a combination of electrostatic and steric effects.

Electrostatic Contributions: The dominant factor in the high viscosity of PSA in low-salt, neutral to high-pH solutions is electrostatic repulsion. nih.gov As the carboxyl groups ionize to COO⁻, the resulting negative charges along the polymer backbone repel each other, forcing the chain into a rigid, extended conformation. wikipedia.orgnih.gov This expansion maximizes the space occupied by the polymer, leading to increased interactions with the solvent and other polymer chains, thereby increasing viscosity. The charge density of the polyelectrolyte is a key parameter; a higher charge density leads to stronger electrostatic repulsions and thus higher viscosity. acs.orgacs.org Conversely, any factor that reduces this electrostatic repulsion, such as lowering the pH or adding salt, will decrease viscosity. nih.govnih.gov

Associative Mechanisms: Associative polymers are those that contain specific groups ("stickers") capable of forming reversible, non-covalent bonds, creating a transient network that increases viscosity. researchgate.netmit.edu While standard poly(this compound) primarily thickens via electrostatic and hydrodynamic effects, it can participate in associative mechanisms under certain conditions. The most prominent example is the bridging effect caused by multivalent cations like Ca²⁺, which can be seen as a form of associative interaction where the cation acts as a "sticker" linking two carboxylate groups. researchgate.netnih.gov Furthermore, poly(acrylic acid) can be chemically modified with hydrophobic groups to create associative polyelectrolytes, where viscosity is influenced by both electrostatic repulsions and the association of hydrophobic microdomains. scirp.org

Flocculation Mechanisms and Adsorption on Particulate Surfaces

High molecular weight poly(this compound) is widely used as a flocculant in various industrial processes, such as water treatment and mineral processing. chemicalbook.comgoogle.com Its effectiveness stems from its ability to adsorb onto the surface of suspended particles and induce their aggregation into larger, faster-settling flocs.

The primary mechanism by which high molecular weight poly(this compound) functions as a flocculant is bridging flocculation. google.comjst.go.jp This process involves several key steps:

Adsorption: The long polymer chain adsorbs onto the surface of a suspended particle at one or more sites. jst.go.jp This adsorption is typically strong and effectively irreversible due to multiple attachment points. jst.go.jp

Bridging: Parts of the long polymer chain, including loops and tails, extend from the surface of the initial particle into the bulk of the solution. These extended segments can then adsorb onto the surface of other nearby particles. researchgate.net

Floc Formation: This simultaneous attachment of a single polymer molecule to two or more particles creates a physical bridge, linking the particles together. jst.go.jpresearchgate.net As this process continues, a large, three-dimensional network of particles interconnected by polymer chains is formed. These aggregates, or flocs, are significantly larger and heavier than the individual particles and settle out of the suspension much more rapidly. google.com

For this mechanism to be effective, the polymer must have a sufficiently high molecular weight to span the distance between particles. jst.go.jp The efficiency of flocculation is also critically dependent on mixing conditions, which must be adequate to disperse the polymer for adsorption without being so intense as to break the newly formed flocs. jst.go.jp

Charge Neutralization and Electrostatic Patch Effects

The interaction of poly(this compound) (PSA), an anionic polyelectrolyte, with charged surfaces is fundamentally governed by electrostatic forces. When PSA adsorbs onto an oppositely charged surface, it can lead to charge neutralization. This process can overcompensate for the initial surface charge, causing a reversal in the sign of the bare surface charge. aps.org However, the phenomenon of charge regulation (CR) plays a critical role; CR effects can enhance the electrostatic charges of both the polymer and the surface, which suppresses this charge reversal and ultimately promotes greater adsorption. aps.org This is crucial as it mitigates electrostatic repulsion between polymer molecules and the effective surface charges, facilitating further adsorption. aps.org

On like-charged surfaces, where adsorption is driven by non-electrostatic attractions, charge regulation can significantly lower the kinetic barrier to adsorption. aps.org Both the polymer and the surface can experience a reduction in their effective charges during the adsorption process, which decreases the electrostatic repulsion between them. aps.org The electrostatic energy between a PSA polymer and a calcite surface, for instance, becomes more negative when the distance between them is less than approximately 1.6 nm, indicating the range at which these electrostatic interactions become significant. researchgate.net This modulation of surface charge is a key aspect of how PSA interacts with and stabilizes particulate systems.

Chemisorption and Physisorption Mechanisms on Mineral Surfaces

The adsorption of poly(this compound) onto various mineral surfaces involves a combination of physisorption (physical adsorption) and chemisorption (chemical adsorption), with the dominant mechanism depending on the specific mineral and environmental conditions.

Hematite (B75146) (Fe₂O₃): At high pH (e.g., pH 13), where both PSA and the hematite surface are negatively charged, adsorption is counterintuitive but occurs through the mediation of cations from the surrounding electrolyte (e.g., NaCl). nih.gov These cations shield the negative charges on both the polymer's acrylate (B77674) groups and the hematite surface, reducing electrostatic repulsion and allowing the polymer to approach the surface. nih.gov The adsorption is therefore facilitated by the ionic environment and can be considered a form of physisorption driven by ion bridging. The type of cation matters, with lithium enabling greater polyacrylate adsorption than sodium or cesium, suggesting a specific interaction with the hematite surface. nih.gov

Kaolinite (B1170537): In kaolinite-containing hydrogels, the polymer network interacts with the clay particles. The functional groups of the polymer, such as carboxylates (-COO⁻) and amides (-CONH), are confirmed to be present in the composite material. researchgate.net While the primary interaction is often electrostatic, the potential for hydrogen bonding and other chemical interactions with the aluminosilicate (B74896) structure of kaolinite exists.

Serpentine (B99607): For serpentine, which has a positively charged surface in typical flotation pulp due to the dissolution of magnesium ions, the adsorption of negatively charged polymers like polyaspartic acid (a related polycarboxylate) is driven by strong chemical interaction. mdpi.com The carboxylate groups of the polymer chelate with the positive magnesium ions exposed on the serpentine surface. mdpi.com This is a clear example of chemisorption, leading to a transformation of the serpentine surface charge from positive to negative. mdpi.com

Calcite (CaCO₃): The adsorption of PSA onto calcite is driven by strong electrostatic interactions and the potential formation of chemical bonds. researchgate.net Molecular simulations suggest that the polymer readily deforms and adsorbs onto calcite planes primarily due to Coulombic forces, with the possibility of forming CaO bonds and hydrogen bonds between the polymer and the calcite surface. researchgate.net This indicates a mechanism that combines physisorption (electrostatic attraction) and chemisorption. The adsorption is considered irreversible and total until the surface is saturated. researchgate.net Experimental studies confirm that PSA adsorbs readily on the calcite surface, with the strength of adsorption depending on pH and the presence of counter-ions. nih.gov

Influence of pH and Ionic Environment on Adsorption Configuration

The adsorption behavior and configuration of poly(this compound) are highly sensitive to the pH and ionic strength of the aqueous environment. These factors directly influence both the polymer's properties in solution and the surface charge of the material it interacts with.

The conformation of PSA in solution is pH-dependent. At low pH, the carboxylic acid groups (-COOH) are protonated, leading to a more coiled and compact polymer conformation due to intramolecular hydrogen bonding. nih.gov As the pH increases, these groups deprotonate to form negatively charged carboxylate groups (-COO⁻), resulting in electrostatic repulsion along the polymer chain. nih.govnih.gov This causes the polymer to adopt a more extended conformation. nih.gov

The adsorption process is directly affected by this conformational change. For instance, on calcite, the extended conformation at higher pH values binds more readily to the surface. nih.gov The pH also dictates the surface charge of the adsorbent material. For many minerals, increasing pH leads to a more negative surface charge. In the case of PSA adsorption on magnetite nanoparticles, the presence of the polymer's negatively charged carboxyl groups lowers the isoelectric point of the particles. nih.gov

The ionic environment, specifically the concentration and type of salt, is also critical. At high pH, where both PSA and a mineral surface like hematite are negatively charged, adsorption would typically be inhibited by electrostatic repulsion. However, the presence of electrolytes facilitates adsorption. nih.gov Cations in the solution shield the negative charges on both the polymer and the surface, reducing repulsion and allowing the polymer to adsorb. nih.gov The effectiveness of this shielding can be ion-specific; for example, lithium ions facilitate more PSA adsorption on hematite than sodium or cesium ions do. nih.gov In suspensions of quartz, the type of cation (Li⁺, Na⁺, K⁺, Cs⁺) present significantly affects the efficacy of PSA as a dispersant, with smaller ionic radii leading to greater reductions in yield stress. mdpi.comnih.gov

Dispersant Functionality and Stabilization Mechanisms

Poly(this compound) is widely used as a dispersant, a chemical agent that improves the separation of particles and prevents settling or clumping in a suspension. Its effectiveness stems from its ability to adsorb onto particle surfaces and induce repulsive forces between them.

Electrostatic Repulsion and Steric Hindrance as Dispersion Principles

The primary mechanisms by which poly(this compound) stabilizes particle dispersions are electrostatic repulsion and steric hindrance. mdpi.comresearchgate.net

Electrostatic Repulsion: PSA is an anionic polyelectrolyte, meaning it carries a negative charge in aqueous solutions due to its dissociated carboxylate groups (-COO⁻). wikipedia.orgyoutube.com When the polymer chains adsorb onto particles, they impart a significant negative charge to the particle surfaces. This creates a strong electrostatic repulsion between adjacent particles, preventing them from approaching each other and aggregating. nih.govgoogle.com This effect is a key principle in maintaining a stable, uniform dispersion. mdpi.com

Steric Hindrance: Beyond electrostatic effects, the physical size and conformation of the adsorbed polymer chains create a physical barrier. The polymer chains extend from the particle surface into the surrounding liquid, forming a protective layer. preprints.org When two particles approach each other, these polymer layers begin to overlap. This overlap is entropically and energetically unfavorable, leading to a strong repulsive force—known as steric repulsion or steric hindrance—that keeps the particles separated. mdpi.comresearchgate.netpreprints.org This mechanism is particularly important for higher molecular weight polymers. researchgate.net

The combination of these two effects, often termed electro-steric stabilization, makes PSA a highly effective dispersant for a wide range of mineral and pigment suspensions. mdpi.comresearchgate.net

Multi-Spot Anchor Formation for Enhanced Dispersion

For a dispersant to be effective, it must adsorb strongly to the particle surface. Poly(this compound) achieves this through the formation of multiple attachment points along its polymer chain. The carboxylate groups (-COO⁻) distributed along the polymer backbone act as "anchors" that can bind to specific sites on the particle surface. researchgate.net

Impact of Molecular Weight, Composition, and Structure on Dispersion Efficacy

Molecular Weight (MW): The molecular weight of the PSA chain is a critical parameter.

Low-molecular-weight (LMW) PSA (e.g., 2000-5000 g/mol ) is often preferred as a dispersant. google.com These shorter chains are readily adsorbed onto suspended particles, effectively creating electrostatic repulsion to disperse them. google.com

There is often an optimal molecular weight range for maximum efficacy. For thinning ceramic slurries, PSA with a MW of 28,000–35,000 g/mol was found to provide the best fluidity, suggesting that at this size, the polymer conformation provides maximum steric repulsion. preprints.orgresearchgate.net

If the molecular weight is too high, the polymer can become less effective or even act as a flocculant by bridging between particles instead of dispersing them. However, for certain applications like calcite dispersion, a high-molecular-mass poly(acrylic acid) was also found to be an effective dispersant. researchgate.net

Composition and Structure: The chemical makeup and architecture of the polymer play a significant role.

Copolymers: Introducing other monomers to create copolymers can fine-tune performance. For example, copolymers of acrylic acid and sodium 4-vinylbenzenesulfonate have been synthesized to act as effective water-based dispersants. nih.gov The presence of different functional groups, like sulfonic acid groups, can provide greater charge density than carboxylic acid groups, enhancing dispersion. researchgate.net

The choice of a specific PSA dispersant is therefore a careful balance of these molecular properties, tailored to the specific nature of the particles to be dispersed and the conditions of the system (e.g., pH, ionic strength). alfa-chemistry.comgoogle.com

Data Tables

Table 1: Research Findings on Poly(this compound) Efficacy

| Factor Studied | System/Mineral | Key Finding | Primary Mechanism | Reference |

|---|---|---|---|---|

| Molecular Weight | Ceramic Slurry | Optimal thinning achieved with MW in the range of 28,000 - 35,000 g/mol. | Steric Repulsion | preprints.org, researchgate.net |

| pH and Ionic Strength | Hematite | Adsorption at high pH (where both are negatively charged) is facilitated by cations (e.g., Na⁺, Li⁺) shielding repulsion. | Ion-mediated Physisorption | nih.gov |

| pH | Calcite | Adsorption is stronger at higher pH values where the polymer adopts a more extended conformation. | Electrostatic Attraction & Chemisorption | nih.gov |

| Adsorption Mechanism | Serpentine | Adsorption occurs via chelation between polymer's carboxylate groups and Mg²⁺ on the mineral surface. | Chemisorption | mdpi.com |

| Polymer Structure | Aqueous Solution | Foaming the polymer to create a porous structure significantly increases the absorption rate and capacity. | Increased Surface Area | mdpi.com, researchgate.net |

| Cation Type | Quartz Suspension | Dispersion efficacy is sensitive to the salt type, with smaller cations (Li⁺ > Na⁺ > K⁺ > Cs⁺) leading to better dispersion. | Electrostatic & Steric Repulsion | mdpi.com, nih.gov |

Interactions with Metal Ions and Complexation Chemistry

Adsorption and Recovery of Metal Ions

The capacity of poly(this compound) to adsorb metal ions from aqueous solutions is a well-documented phenomenon, positioning it as a highly effective material for environmental remediation. The dissociated carboxyl groups in the polymer's structure are capable of binding heavy metal ions, making it a valuable component in sorbent materials. nih.gov

Research has demonstrated the efficacy of modifying materials with poly(this compound) to enhance metal ion removal. For instance, magnetite nanoparticles modified with PSA (Fe₃O₄/PSA NPs) have shown superior performance in removing various metal cations compared to their unmodified counterparts. nih.gov These modified nanoparticles are effective adsorbents for a range of heavy metal ions, including Zinc (Zn(II)), Copper (Cu(II)), Nickel (Ni(II)), Cadmium (Cd(II)), Lead (Pb(II)), and Chromium (Cr(III)). nih.gov Studies focusing on specific ions, such as the removal of Cu(II) using superabsorbent poly(this compound) composites, have reported very high adsorption capacities. researchgate.net Similarly, hydrogels based on poly(acrylic acid-sodium acrylate-acrylamide) have been successfully used to adsorb ions like Lead (Pb²⁺) and Iron (Fe²⁺). tandfonline.comdeswater.com

The adsorption process is influenced by factors such as pH, with effectiveness generally increasing with higher pH for most metal cations. nih.gov The binding mechanism is predominantly chemisorption, where strong chemical bonds are formed between the metal ions and the polymer. nih.gov The adsorption behavior for many metal ions, including Cu(II) and Pb(II), is often well-described by the Langmuir isotherm model, which assumes monolayer adsorption onto a surface with a finite number of identical sites. nih.govresearchgate.nettandfonline.comdeswater.com The kinetics of the adsorption process typically follow a pseudo-second-order model, indicating that the rate-limiting step is the chemical adsorption itself. nih.govresearchgate.nettandfonline.comdeswater.com

A significant advantage of using poly(this compound)-based adsorbents is the potential for regeneration and recovery of the adsorbed metals. This not only makes the adsorption process more economical but also allows for the retrieval of valuable metals. mdpi.com For example, studies have shown that over 98% of adsorbed copper can be recovered from a poly(this compound) adsorbent by using a mild solution of nitric acid. researchgate.net The ability to undergo multiple adsorption-desorption cycles without a significant loss in performance highlights the reusability of these polymer-based systems. researchgate.netmdpi.com

Table 1: Maximum Adsorption Capacities of Poly(this compound)-based Materials for Various Metal Ions

| Adsorbent Material | Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Sodium polyacrylate (PAANa) | Copper (Cu(II)) | 243.91 | researchgate.net |

| Poly(AAc-SA-AM)/SH Hydrogel | Lead (Pb²⁺) | 198 | tandfonline.comdeswater.com |

| Poly(AAc-SA-AM)/SH Hydrogel | Iron (Fe²⁺) | 164 | tandfonline.comdeswater.com |

Chelation and Sequestration Mechanisms

The interaction between poly(this compound) and metal ions is fundamentally a process of chelation and sequestration, driven by the polymer's molecular structure. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In the case of poly(this compound), the carboxylate groups (-COO⁻) act as ligands that bind to metal ions. The superior adsorption capacity observed for ions like Cu(II) is directly attributed to the powerful chelating ability of these functional groups within the polymer matrix. researchgate.net

The mechanism involves the dissociated carboxyl groups (-COO⁻) and, to a lesser extent, the undissociated carboxylic acid groups (-COOH), which exhibit a strong tendency to chelate metal ions through ion exchange and complexation interactions. researchgate.net This process leads to the formation of stable, often water-soluble, polymer-metal complexes. griffith.edu.au Investigations into the binding of divalent metal ions such as Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), Zinc (Zn(II)), and Lead (Pb(II)) with poly(acrylic acid) have identified the formation of several types of complexes. researchgate.net A complexation model suggests that species such as LM⁺ (one ligand site per metal ion), L₂M (two ligand sites per metal ion), and L₂M(HL)₂ can form, where one Pb(II) ion, for instance, combines with two carboxylate groups. researchgate.net

The sequestration ability of poly(this compound) extends to alkaline earth metals as well. Studies on the complex formation with Calcium (Ca²⁺) and Magnesium (Mg²⁺) have shown that the primary species formed is ML₂, where one metal ion is complexed with two carboxylate functional groups. researchgate.net The stability of these complexes is influenced by factors like the solution's ionic strength and the polymer's degree of neutralization. researchgate.net The formation of these stable ring-like structures within the polymer matrix upon coordination with metal ions is a key aspect of the sequestration mechanism. researchgate.net This effective entrapment of metal ions within the polymer structure prevents them from participating in other reactions, such as precipitation, thereby sequestering them within the solution.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula / Abbreviation |

|---|---|

| Poly(this compound) | [–CH₂CH(COONa)–]n / PSA |

| This compound | C₃H₃NaO₂ |

| Magnetite | Fe₃O₄ |

| Zinc | Zn |

| Copper | Cu |

| Nickel | Ni |

| Cadmium | Cd |

| Lead | Pb |

| Chromium | Cr |

| Iron | Fe |

| Nitric Acid | HNO₃ |

| Poly(acrylic acid) | [–CH₂CH(COOH)–]n / PAA |

| Acrylamide (B121943) | C₃H₅NO |

| Calcium | Ca |

| Magnesium | Mg |

Environmental Fate and Degradation Pathways of Poly Sodium Acrylate

Biodegradation Studies and Microbial Interactions

Biodegradation of poly(sodium acrylate) is primarily a microbial-driven process, where the polymer serves as a carbon source for various microorganisms. researchgate.netnih.gov The efficiency and mechanism of this degradation are influenced by the polymer's characteristics and the surrounding environmental conditions.

Several microorganisms capable of degrading poly(this compound) and its oligomers have been isolated, primarily from soil environments. nih.govtandfonline.com Research has identified both individual strains and bacterial consortia that can utilize the polymer for growth.

Bacterial species play a significant role in this process. For instance, Arthrobacter sp. strain NO-18 was isolated from soil and demonstrated the ability to degrade and utilize sodium acrylate (B77674) oligomers as its sole carbon source. nih.gov Consortia of bacteria have also been shown to be effective. A consortium designated L7-98 was found to degrade poly(this compound) with an average molecular weight of 2,100. researchgate.netnih.gov Further studies identified two bacterial strains, L7-A and L7-B, which, when used in a mixture, could effectively degrade poly(this compound). tandfonline.comtandfonline.com It was observed that these strains may work synergistically, with one strain attacking higher molecular weight polymers and the other continuing the degradation process. kristujayanti.edu.in Other identified bacteria with the capacity to degrade related polyacrylamides, which break down into polyacrylate, include Bacillus sphaericus and Acinetobacter sp. kristujayanti.edu.in

Fungi are also implicated in the degradation of polyacrylates. The white-rot fungus Phanerochaete chrysosporium has been shown to degrade polyacrylate. kristujayanti.edu.in This fungus is known for its ability to break down other recalcitrant compounds through the secretion of powerful enzymes like peroxidases, especially under stress conditions. kristujayanti.edu.in It is suggested that soil microbes may work synergistically with fungi to mineralize these polymers completely. kristujayanti.edu.in

| Microorganism Type | Identified Species/Strains | Key Findings |

| Bacteria | Arthrobacter sp. strain NO-18 | Degrades and utilizes this compound oligomers as a sole carbon source. nih.gov |

| Bacteria | Bacterial Consortium L7-98 | Degrades poly(this compound) (average MW 2100). researchgate.netnih.gov |

| Bacteria | Bacterial Strains L7-A & L7-B | Work in a mixture to degrade poly(this compound); may act synergistically. tandfonline.comtandfonline.comkristujayanti.edu.in |

| Fungi | Phanerochaete chrysosporium | Degrades polyacrylate, potentially through the action of lignin-oxidizing enzymes like peroxidases. kristujayanti.edu.in |

The enzymatic breakdown of polyacrylamide, a related polymer, begins with the action of amidase enzymes. These enzymes catalyze the deamination of polyacrylamide, which results in the formation of polyacrylate and ammonia (B1221849). researchgate.netkristujayanti.edu.in The released ammonia can then be used by the microbes as a nitrogen source for growth. researchgate.netkristujayanti.edu.in The remaining polyacrylate carbon backbone is then subject to further degradation. researchgate.net

For poly(this compound) itself, a specific degradation pathway has been proposed based on studies with bacterial consortia. researchgate.netnih.gov This multi-step metabolic process involves:

Oxidation : A methylene (B1212753) group adjacent to the end of the polymer chain is oxidized to a carbonyl group. researchgate.netnih.gov

Decarboxylation and Dehydrogenation : This is followed by a decarboxylation step, which forms an aldehyde group, and a dehydrogenation step, creating a double bond between the terminal unit and the next one. researchgate.netnih.gov

Oxidation and Elimination : The newly formed aldehyde group is then oxidized to a carboxyl group, which is subsequently followed by the elimination of an acetic acid molecule. researchgate.netnih.gov

This process effectively shortens the polymer chain by repeating the latter two steps. researchgate.net While amidase is key for polyacrylamide breakdown to polyacrylate, the subsequent degradation of the polyacrylate backbone involves different oxidative enzymes. researchgate.netkristujayanti.edu.in For example, the fungus Phanerochaete chrysosporium is thought to use extracellular peroxidases to initiate the breakdown of the polyacrylate chain. kristujayanti.edu.in

The molecular weight of the poly(this compound) polymer is a critical factor determining its susceptibility to biodegradation. Generally, lower molecular weight polymers and smaller oligomers are degraded more readily than their high-molecular-weight counterparts. tandfonline.comkristujayanti.edu.in

Studies have shown a clear correlation between molecular weight and the extent of degradation. In an experiment using a mixture of bacterial strains L7-A and L7-B, poly(this compound) with an average molecular weight of 1,000 was degraded by 73% in two weeks. tandfonline.comtandfonline.com In contrast, polymers with average molecular weights of 1,500 and 4,000 were degraded by only 49% and 20%, respectively, over the same period. tandfonline.comtandfonline.com

Research on Arthrobacter sp. NO-18 further illustrates this point. The bacterium could degrade 70-80% of a this compound oligomer mixture. nih.gov However, when tested with specific oligomer sizes, it was found that while it could consume the hexamer (six monomer units) and the heptamer (seven monomer units), it was unable to degrade the octamer (eight monomer units). nih.gov This suggests there is a maximum molecular size that this particular bacterium can process.

| Average Molecular Weight | Degradation Extent (in 2 weeks) |

| 1,000 | 73% tandfonline.comtandfonline.com |

| 1,500 | 49% tandfonline.comtandfonline.com |

| 4,000 | 20% tandfonline.comtandfonline.com |

This size-dependent degradation is a common feature in polymer biodegradation, as larger molecules may be unable to be transported into the microbial cell for metabolic processing. kristujayanti.edu.in

The rate of poly(this compound) degradation in environmental settings like soil is influenced by a variety of abiotic and biotic factors. The degradation process is a complex interaction between the polymer and the soil environment. mdpi.com

Key factors include:

Soil Properties : The type of soil can impact degradation rates. One study found that the mean degradation after 24 weeks was 0.82% in loam compared to 0.45% in loamy sand, although the difference was not statistically significant due to high variability. researchgate.netnih.gov